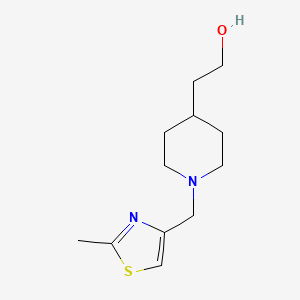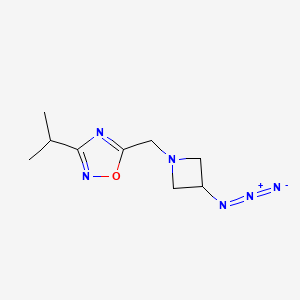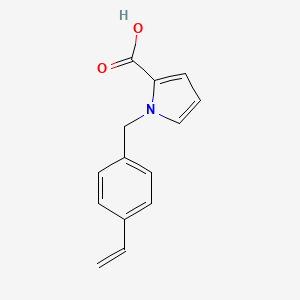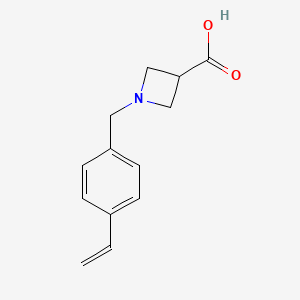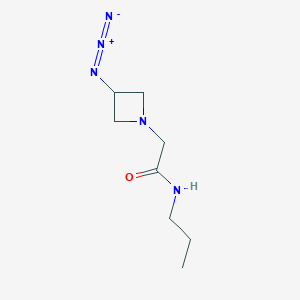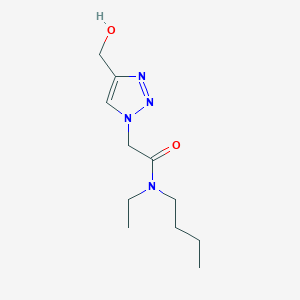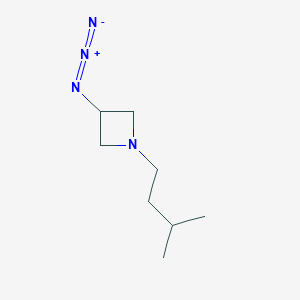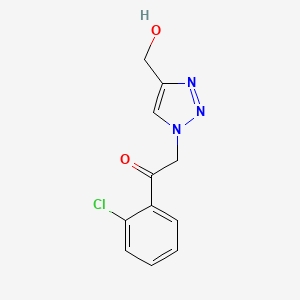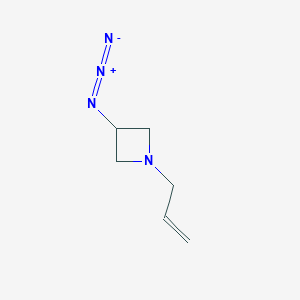
2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a bromofuran group attached to a piperidine ring via a methylene bridge. An ethan-1-ol group is also attached to the piperidine ring.Scientific Research Applications
Synthesis and Characterization of Derivatives
- Compounds structurally related to "2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol" have been synthesized and characterized, showcasing the diversity of chemical entities that can be derived from piperidine-based structures. For instance, the synthesis of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrates the compound's utility in generating novel non-peptide CCR5 antagonists, which are significant in the context of therapeutic research (H. Bi, 2014; Cheng De-ju, 2014).
Hydrogen-bonding Patterns in Enaminones
- The study of hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogues, reveals the significance of intermolecular interactions in determining the structural and possibly functional properties of chemical compounds. Such insights are crucial for the design of molecules with desired physical and biological characteristics (James L. Balderson et al., 2007).
Auxiliary Ligands in Coordination Chemistry
- Piperidine derivatives serve as auxiliary ligands in unique coordination chemistry, exemplified by research into copper (II) complexes. These studies highlight the role of piperidine-based structures in modulating the properties of metal complexes, which has implications for catalysis, material science, and potentially medicinal chemistry (Ishani Majumder et al., 2016).
Nanomaterial Catalysis
- The use of piperidine derivatives in the synthesis of nanomaterials, such as the catalytic activity of nano magnetite (Fe3O4) for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, illustrates the intersection of organic synthesis and nanotechnology. This research underscores the potential of such compounds in developing new methodologies for chemical synthesis and materials processing (M. Mokhtary & Mogharab Torabi, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c13-12-2-1-11(16-12)9-14-6-3-10(4-7-14)5-8-15/h1-2,10,15H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIHNBIRUVNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





